REACTION_CXSMILES
|
NC1C=CC(N2CCC[C@H](C(N3CCN(C)CC3)=O)C2)=CC=1OC.[CH3:25][O:26][C:27]1[CH:28]=[C:29]([N:36]2[CH2:45][CH2:44][C:39]3([O:43][CH2:42][CH2:41][O:40]3)[CH2:38][CH2:37]2)[CH:30]=[CH:31][C:32]=1[N+:33]([O-])=O>>[O:40]1[C:39]2([CH2:44][CH2:45][N:36]([C:29]3[CH:30]=[CH:31][C:32]([NH2:33])=[C:27]([O:26][CH3:25])[CH:28]=3)[CH2:37][CH2:38]2)[O:43][CH2:42][CH2:41]1
|
Name
|
[(S)-1-(4-Amino-3-methoxy-phenyl)-piperidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1)N1C[C@H](CCC1)C(=O)N1CCN(CC1)C)OC
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1[N+](=O)[O-])N1CCC2(OCCO2)CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCOC12CCN(CC2)C2=CC(=C(C=C2)N)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |